molecular formula C16H17ClN2O3 B11100335 N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide

N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No.: B11100335
M. Wt: 320.77 g/mol
InChI Key: GVHBENPOFSTJLI-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chloro-substituted phenyl ring attached to an acetamide group, with an isoindoline moiety that includes a dioxo group. Its distinct structure allows it to interact with various biological targets, making it a subject of interest in pharmacological and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the chlorination of a precursor phenyl compound, followed by the introduction of the isoindoline moiety through a cyclization reaction. The final step involves the acylation of the intermediate product to form the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with different biological activities.

Scientific Research Applications

N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

  • N-[4-chloro-2-(hydroxyphenyl)methyl]phenyl-N-(cyclopropylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • N-(4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl)acetamide

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H17ClN2O3/c1-9(20)18-14-7-6-10(8-13(14)17)19-15(21)11-4-2-3-5-12(11)16(19)22/h6-8,11-12H,2-5H2,1H3,(H,18,20)

InChI Key

GVHBENPOFSTJLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N2C(=O)C3CCCCC3C2=O)Cl

Origin of Product

United States

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